Glycerol-13C3,d8

Mass Spectrometry Quantitative Analysis Internal Standard Selection

Glycerol-13C3,d8 (CAS 1215679-18-7) is a stable isotope-labeled glycerol standard that is uniformly substituted with 13C at all three carbon positions and deuterium (d8) at all eight hydrogen positions. This results in a molecular formula of 13C3D8O3 and a molecular weight of approximately 103.12 g/mol.

Molecular Formula C3H8O3
Molecular Weight 103.121 g/mol
Cat. No. B12059934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol-13C3,d8
Molecular FormulaC3H8O3
Molecular Weight103.121 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1D2,2+1D2,3+1D,4D,5D,6D
InChIKeyPEDCQBHIVMGVHV-VZPRFYQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycerol-13C3,d8: Technical Specifications and Procurement Considerations for Fully Labeled Isotopic Standards


Glycerol-13C3,d8 (CAS 1215679-18-7) is a stable isotope-labeled glycerol standard that is uniformly substituted with 13C at all three carbon positions and deuterium (d8) at all eight hydrogen positions . This results in a molecular formula of 13C3D8O3 and a molecular weight of approximately 103.12 g/mol [1]. The compound is a colorless to faint yellow liquid with a density of ~1.41 g/mL at 25 °C and is soluble in water . As a fully labeled molecule, it is primarily used as an internal standard for the precise quantification of glycerol by mass spectrometry, offering a significant mass shift relative to the unlabeled endogenous compound (M+11) [2].

Glycerol-13C3,d8 Procurement: Why Alternative Isotopic Labels Cannot Be Substituted for Critical Quantitative Assays


For quantitative mass spectrometry, simple substitution of one stable isotope-labeled internal standard for another is not analytically valid. Each labeled analog is designed to have a specific mass shift and chromatographic behavior. While compounds like Glycerol-1,1,2,3,3-d5 (M+5) or Glycerol-2-13C (M+1) are valuable for certain experiments, their distinct mass differences and isotopic purity profiles directly impact the assay's sensitivity, dynamic range, and susceptibility to interference from natural isotopic abundance [1]. Furthermore, method validation data is specific to the internal standard used; for instance, a high-throughput LC-MS/MS method for human plasma glycerol quantification was validated using [U-13C3, D8]glycerol, achieving a calibration curve correlation of r² = 0.9995 and an interday accuracy of 106.0% [2]. Replacing this with a partially labeled analog, such as a D5 or single 13C glycerol, would invalidate the established analytical performance and require a complete re-validation of the method [3].

Quantitative Differentiation of Glycerol-13C3,d8 from Its Closest Isotopic Analogs: An Evidence-Based Procurement Guide


Maximized Mass Shift (M+11) of Glycerol-13C3,d8 Enables Superior Signal Resolution and Quantification Compared to Partially Labeled Analogs

Glycerol-13C3,d8 provides a nominal mass shift of M+11 (11 Da) relative to unlabeled glycerol, which is larger than that of Glycerol-2-13C (M+1) or Glycerol-1,1,2,3,3-d5 (M+5) . This greater mass separation significantly reduces the risk of isotopic crosstalk between the internal standard and the analyte channel, enabling more accurate quantification, especially at low analyte concentrations [1].

Mass Spectrometry Quantitative Analysis Internal Standard Selection

Validated Analytical Performance of Glycerol-13C3,d8 as a High-Accuracy Internal Standard in Human Plasma Quantification

In a validated LC-MS/MS method for high-throughput quantification of glycerol in human plasma, [U-13C3, D8]glycerol was used as the internal standard [1]. The method demonstrated a calibration curve correlation of r² = 0.9995 and an interday accuracy of 106.0% with a coefficient of variation (CV) of 9.7% for glycerol determination in spiked plasma [1]. These metrics provide a quantitative benchmark for method performance that cannot be assumed for other, non-validated isotopic analogs like Glycerol-2-13C,d8 .

LC-MS/MS Method Validation Clinical Metabolomics

High Isotopic Purity of Glycerol-13C3,d8 Minimizes Unlabeled Contaminant Interference Relative to Analogs with Lower Deuterium Enrichment

Commercial specifications for Glycerol-13C3,d8 consistently report a 13C isotopic enrichment of 99 atom % and a D enrichment of 98 atom % . This high level of dual isotopic purity is superior to some alternatives, such as Glycerol-2-13C,d8, which is specified at 94 atom % D . Lower deuterium enrichment increases the proportion of the internal standard that is not fully labeled, which can contribute to background signal in the unlabeled analyte channel and reduce the lower limit of quantification (LLOQ) for the assay [1].

Isotopic Enrichment Assay Sensitivity Quality Control

Optimal Application Scenarios for Glycerol-13C3,d8 Based on Quantifiable Performance Advantages


High-Throughput LC-MS/MS Quantification of Glycerol in Clinical Plasma Samples

Glycerol-13C3,d8 is the optimal internal standard for validated, high-throughput quantification of glycerol in human plasma. The method validated by Bornø et al. (2014) using this specific standard demonstrated excellent linearity (r² = 0.9995) and acceptable interday accuracy (106.0%) and precision (CV 9.7%), establishing a reliable, published benchmark for this application [1].

Accurate Quantification of Low-Abundance Glycerol in Metabolomics and Lipidomics

For applications requiring the quantification of trace levels of glycerol in complex biological matrices, the high isotopic purity (99 atom % 13C, 98 atom % D) of Glycerol-13C3,d8 minimizes background interference from the internal standard itself . This property is critical for achieving a low lower limit of quantification (LLOQ) and is a key differentiator from alternatives with lower deuterium enrichment, such as Glycerol-2-13C,d8 (94 atom % D) .

Developing Assays Where Maximum Mass Resolution from Interferences is Required

In analytical method development for complex samples where potential interfering matrix components are abundant, the significant M+11 mass shift of Glycerol-13C3,d8 provides a superior analytical window compared to single 13C (M+1) or D5 (M+5) labeled glycerol standards [2]. This large shift reduces the likelihood of co-eluting interferences affecting the internal standard signal, ensuring more robust and accurate quantification.

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